cIAP1 Ligand-Linker Conjugates 15 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

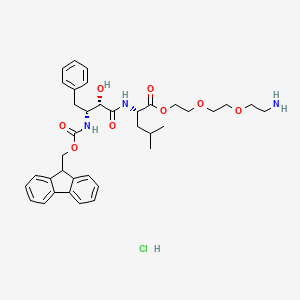

C37H48ClN3O8 |

|---|---|

Molecular Weight |

698.2 g/mol |

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |

InChI |

InChI=1S/C37H47N3O8.ClH/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44);1H/t32-,33+,34+;/m1./s1 |

InChI Key |

TUXKBZDECHBKLD-SAIPSRRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |

Canonical SMILES |

CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugates: Focus on Compound 15 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of cellular inhibitor of apoptosis protein 1 (cIAP1) ligand-linker conjugates, with a specific focus on the representative molecule, compound 15 hydrochloride. We will delve into the molecular intricacies of how these bifunctional molecules engage with the cellular machinery to induce targeted protein degradation, a cutting-edge therapeutic strategy. This document is structured to provide not just a description of the mechanism, but also the underlying scientific rationale and experimental context.

Introduction: The Central Role of cIAP1 in Cell Fate and Its Therapeutic Potential

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a pivotal regulator of programmed cell death and inflammatory signaling pathways.[1] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 is characterized by the presence of baculovirus IAP repeat (BIR) domains, which are crucial for its protein-protein interactions, and a C-terminal RING (Really Interesting New Gene) zinc finger domain that confers E3 ubiquitin ligase activity.[2] This enzymatic function allows cIAP1 to catalyze the attachment of ubiquitin, a small regulatory protein, to substrate proteins, thereby dictating their fate within the cell.

The dysregulation of cIAP1 is implicated in numerous pathologies, particularly cancer, where its overexpression can lead to apoptosis evasion and contribute to therapeutic resistance.[3] This has made cIAP1 an attractive target for therapeutic intervention. Small-molecule mimetics of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) have been developed to inhibit IAP function. These molecules bind to the BIR domains of cIAP1, triggering a conformational change that leads to its auto-ubiquitination and subsequent degradation by the proteasome.[4][5] This event initiates a cascade of downstream effects, including the activation of apoptotic pathways and modulation of NF-κB signaling.

Building upon this principle, a more sophisticated strategy has emerged: the use of cIAP1 ligand-linker conjugates in the design of Proteolysis Targeting Chimeras (PROTACs). Specifically, these are often referred to as SNIPERs (Specific and Nonlytic IAP-dependent Protein Erasers).[6][7][8] These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. cIAP1 ligand-linker conjugate 15 hydrochloride is a key component in the construction of such SNIPERs.[7][8][9][10][11]

The Bifunctional Architecture: A Tale of Two Ligands and a Linker

A cIAP1 ligand-linker conjugate, such as compound 15 hydrochloride, is not a standalone therapeutic in the traditional sense but rather a modular component for creating a PROTAC.[7][8][9][10][11] Its structure comprises two key functional moieties connected by a chemical linker:

-

The cIAP1 Ligand: This "warhead" is designed to specifically bind to the BIR3 domain of cIAP1. In the case of early-generation SNIPERs, this ligand was often a derivative of methyl bestatin.[4][12][13]

-

The Linker: This chemical scaffold connects the cIAP1 ligand to another ligand. The composition and length of the linker are critical for optimizing the formation of a stable ternary complex between cIAP1, the PROTAC, and the target protein.

-

The Target Protein Ligand (to be attached): The other end of the linker is designed for conjugation to a ligand that specifically binds to a protein of interest (POI) that is targeted for degradation.

The fundamental principle is to create a molecular bridge that brings cIAP1 into close proximity with a protein that it would not normally interact with.

The Dual Mechanism of Action: Degradation of cIAP1 and the Target Protein

The mechanism of action of a complete SNIPER molecule constructed from a cIAP1 ligand-linker conjugate is twofold, leading to the degradation of both cIAP1 itself and the targeted protein of interest.

Intrinsic Activity: Auto-degradation of cIAP1

The cIAP1 ligand component of the conjugate possesses intrinsic biological activity. Upon binding to the BIR3 domain of cIAP1, it induces a conformational change that promotes the dimerization of the RING domain.[5] This dimerization activates the E3 ligase function of cIAP1, leading to its auto-ubiquitination.[12] The polyubiquitin chain acts as a signal for recognition by the 26S proteasome, resulting in the degradation of cIAP1.[14] This process is independent of the target protein ligand and occurs even when the conjugate is not part of a complete SNIPER molecule.[15]

Induced Proximity: Targeted Degradation of the Protein of Interest

The primary and intended mechanism of a complete SNIPER molecule is to induce the degradation of a specific protein of interest (POI). This is achieved through the formation of a ternary complex consisting of cIAP1, the SNIPER molecule, and the POI.[12]

-

Ternary Complex Formation: The SNIPER molecule simultaneously binds to cIAP1 via its cIAP1 ligand and to the POI via its target protein ligand. This brings the E3 ligase (cIAP1) and the substrate (POI) into close proximity.

-

Ubiquitination of the POI: Once the ternary complex is formed, the activated cIAP1 catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.[4]

-

Proteasomal Degradation of the POI: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The SNIPER molecule is then released and can engage in another cycle of degradation, acting catalytically.

Experimental Validation: Methodologies for Characterizing the Mechanism of Action

A robust understanding of the mechanism of action of cIAP1 ligand-linker conjugates and the SNIPERs derived from them relies on a suite of biochemical and cell-based assays.

In Vitro Binding Assays

-

Objective: To quantify the binding affinity of the cIAP1 ligand to cIAP1 and the target ligand to the POI.

-

Methodology:

-

Protein Expression and Purification: Recombinant cIAP1 (specifically the BIR3 domain) and the target protein are expressed and purified.

-

Binding Assay: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) are employed to measure the dissociation constant (Kd) of the ligands for their respective proteins.

-

-

Causality: High-affinity binding is a prerequisite for the formation of a stable ternary complex and subsequent degradation.

Cell-Based Degradation Assays

-

Objective: To demonstrate the degradation of cIAP1 and the POI in a cellular context.

-

Methodology:

-

Cell Culture: A relevant cell line expressing both cIAP1 and the POI is cultured.

-

Treatment: Cells are treated with the SNIPER molecule at various concentrations and for different durations.

-

Protein Level Analysis:

-

Western Blotting: Cell lysates are analyzed by SDS-PAGE and western blotting using antibodies specific for cIAP1 and the POI to visualize and quantify protein levels.

-

In-Cell Western/ELISA: Higher-throughput methods for quantifying protein levels in a plate-based format.

-

-

-

Trustworthiness: The inclusion of a proteasome inhibitor (e.g., MG132) as a control is crucial. If the degradation is proteasome-dependent, co-treatment with a proteasome inhibitor should rescue the protein from degradation.

Ubiquitination Assays

-

Objective: To confirm that the degradation of the POI is mediated by ubiquitination.

-

Methodology:

-

Immunoprecipitation: Cells are treated with the SNIPER molecule and a proteasome inhibitor. The POI is then immunoprecipitated from the cell lysate.

-

Western Blotting: The immunoprecipitated protein is analyzed by western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitination signal upon treatment with the SNIPER demonstrates that the molecule induces the ubiquitination of the POI.

-

-

Causality: This directly links the action of the SNIPER to the engagement of the ubiquitin-proteasome system.

Ternary Complex Formation Assays

-

Objective: To provide direct evidence of the formation of the cIAP1-SNIPER-POI complex.

-

Methodology:

-

Co-Immunoprecipitation: In cells treated with the SNIPER, immunoprecipitation of either cIAP1 or the POI should pull down the other protein, demonstrating their interaction within a complex.

-

Proximity Ligation Assay (PLA): An in situ technique that allows for the visualization of protein-protein interactions within fixed cells.

-

-

Authoritative Grounding: Demonstrating ternary complex formation is a cornerstone of validating the mechanism of action for any PROTAC.

Downstream Cellular Consequences: From Protein Degradation to Biological Response

The degradation of cIAP1 and a specific POI initiates a cascade of downstream cellular events, the nature of which depends on the function of the targeted protein.

-

Induction of Apoptosis: The degradation of cIAP1 removes a key brake on apoptosis, sensitizing cells to programmed cell death. If the targeted POI is also an anti-apoptotic protein or a driver of cell survival, its degradation will further amplify the pro-apoptotic signal.

-

Modulation of NF-κB Signaling: cIAP1 is a critical regulator of both the canonical and non-canonical NF-κB pathways. Its degradation can lead to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical pathway, while potentially dampening canonical NF-κB signaling.

-

Inhibition of Oncogenic Pathways: If the POI is an oncoprotein driving cancer cell proliferation, its degradation will lead to cell cycle arrest and inhibition of tumor growth. For example, SNIPERs have been successfully designed to degrade oncoproteins such as CRABP-II.[3][9][15]

Conclusion: A Powerful and Versatile Platform for Targeted Therapy

cIAP1 ligand-linker conjugates, such as compound 15 hydrochloride, represent a key technological advancement in the field of targeted protein degradation. Their mechanism of action is elegant and potent, hijacking the cell's own quality control machinery to eliminate disease-causing proteins. The dual action of degrading both cIAP1 and a targeted protein of interest offers the potential for synergistic therapeutic effects, particularly in the context of cancer. A thorough understanding of the molecular mechanisms, supported by rigorous experimental validation, is paramount for the continued development and successful clinical translation of this promising therapeutic modality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CRABP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. njbio.com [njbio.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. xcessbio.com [xcessbio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein [pubmed.ncbi.nlm.nih.gov]

- 15. Double protein knockdown of cIAP1 and CRABP-II using a hybrid molecule consisting of ATRA and IAPs antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates 15 Hydrochloride: A Building Block for Targeted Protein Degradation

This guide provides a comprehensive technical overview of cIAP1 Ligand-Linker Conjugates 15 hydrochloride, a critical research tool for the development of heterobifunctional degraders. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the underlying science of its mechanism, provides actionable experimental protocols, and situates the molecule within the broader context of Targeted Protein Degradation (TPD).

Introduction: The Rise of Targeted Protein Degradation and the Role of cIAP1

For decades, the dominant paradigm in drug discovery has been occupancy-based inhibition, where a small molecule binds to a protein's active site to block its function. However, this approach is limited to proteins with enzymatic activity and often requires high, sustained concentrations, leading to potential off-target effects. Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of merely inhibiting a target protein, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate it.[1]

This is achieved using Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules composed of three parts: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[1] This event-driven, catalytic mechanism allows for potent and sustained protein knockdown with sub-stoichiometric drug concentrations.[1]

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a key E3 ligase for TPD.[3] cIAP1 is a member of the Inhibitor of Apoptosis (IAP) protein family and possesses a C-terminal RING (Really Interesting New Gene) domain that confers E3 ligase activity.[3][4] It plays a crucial role in regulating cell death, inflammation, and signal transduction.[5] Critically, its activity can be hijacked by specific small molecules, making it a valuable E3 ligase for PROTAC development.[6][7] Degraders that recruit IAP family members are often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers).[8][]

This compound is a pre-formed chemical entity that provides two of the three essential components of a SNIPER/PROTAC: the cIAP1-recruiting ligand and a flexible linker with a reactive handle, primed for conjugation to a warhead of the researcher's choice.

Molecular Profile and Mechanism of Action

Chemical Identity

-

Product Name: this compound

-

Synonyms: E3 ligase Ligand-Linker Conjugates 34 hydrochloride[]

-

CAS Number: 1225383-36-7[11]

-

Molecular Formula: C₃₇H₄₈ClN₃O₈[11]

-

Molecular Weight: 698.25 g/mol [11]

-

Chemical Name: 2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoate hydrochloride[11]

The structure consists of a methyl bestatin (MeBS) derivative, which serves as the cIAP1 ligand, connected to a polyethylene glycol (PEG)-based linker that terminates in a primary amine.[6][11] The hydrochloride salt form is utilized to enhance aqueous solubility and improve the stability and handling of the solid compound.[12][13][14]

Detailed Mechanism of Action

The functionality of this conjugate is rooted in the specific interaction between its methyl bestatin moiety and the BIR3 (Baculoviral IAP Repeat) domain of cIAP1.[3][4][7]

-

Binding to cIAP1: The MeBS portion of the conjugate acts as a mimetic of the endogenous IAP antagonist SMAC/DIABLO, binding directly to the BIR3 domain of cIAP1.[3]

-

Conformational Change and Activation: In its unbound state, cIAP1 exists in a compact, auto-inhibited conformation where the RING domain is sequestered.[15] The binding of an antagonist like MeBS induces a significant conformational change, leading to RING domain dimerization and the formation of an active E3 ligase complex.[15]

-

Ternary Complex Formation: When conjugated to a POI-binding warhead, the resulting PROTAC molecule serves as a molecular scaffold, inducing the formation of a ternary complex between cIAP1, the PROTAC, and the POI.[7]

-

Ubiquitination and Degradation: Within this proximity-induced complex, the activated cIAP1 facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain, which is the canonical signal for proteasomal degradation.[6][16] Recent studies have revealed that cIAP1-based degraders can induce complex, branched ubiquitin architectures (e.g., K48/K63 and K11/K48 chains) that are highly efficient at recruiting the proteasome.[16][17]

-

Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can recruit another POI molecule, enabling a catalytic cycle of degradation.[1]

The Critical Role of the Linker

While the warhead and E3 ligase ligand provide specificity, the linker is a crucial determinant of a PROTAC's efficacy.[1][5][18] The linker in Conjugate 15 is a flexible, hydrophilic PEG-based chain.

-

Length and Flexibility: The linker must be long and flexible enough to allow the POI and cIAP1 to come together in a productive orientation for ubiquitination, without causing steric clashes.[18] However, excessive flexibility can incur an entropic penalty upon binding, potentially destabilizing the ternary complex.[5]

-

Solubility and Physicochemical Properties: PROTACs are often large molecules that violate traditional drug-likeness rules (e.g., Lipinski's Rule of Five).[5] The incorporation of a PEG linker, as seen in Conjugate 15, improves aqueous solubility and can enhance cell permeability by masking the molecule's overall polarity.[1][2]

-

Attachment Point: The linker terminates in a primary amine, providing a versatile reactive handle for conjugation to a POI ligand. This is typically achieved via amide bond formation with a carboxylic acid on the warhead or through other standard bioconjugation chemistries.

The foundational work by Itoh et al. demonstrated the importance of linker length by synthesizing SNIPERs with varying PEG units to degrade Cellular Retinoic Acid-Binding Protein II (CRABP-II).[6][7] Their results showed a clear dependency on linker length for optimal degradation.

| Compound (SNIPER) | Linker Composition | CRABP-II Degradation Activity |

| 4a | MeBS-(PEG)₂-ATRA | ++ |

| 4b | MeBS-(PEG)₃-ATRA | +++ |

| 4c | MeBS-(PEG)₄-ATRA | + |

| 4d | MeBS-(PEG)₅-ATRA | +/- |

| (Data adapted from Itoh Y, et al. J Am Chem Soc. 2010.[6]) |

Experimental Design and Protocols

The primary application of this compound is its use in the synthesis of a novel PROTAC, followed by cellular assays to confirm target degradation.

Synthesis of a cIAP1-based PROTAC

The terminal amine of Conjugate 15 is the point of attachment for a custom warhead ligand. A common strategy is the formation of a stable amide bond.

Step-by-Step Protocol (Amide Coupling):

-

Dissolution: Dissolve the warhead ligand (containing a carboxylic acid, 1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Activation: Add a peptide coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Conjugation: Add a solution of this compound (1.0 eq) to the activated warhead mixture. Note: The hydrochloride salt should be neutralized by the excess base.

-

Reaction: Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by LC-MS or TLC.

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.

-

Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cellular Assay for Target Protein Degradation

The most common method to assess PROTAC efficacy is to measure the reduction of the target protein level in cultured cells via Western blot. This allows for the determination of key efficacy parameters: DC₅₀ (the concentration that causes 50% degradation) and Dₘₐₓ (the maximum achievable degradation).[19]

Step-by-Step Protocol (Western Blot):

-

Cell Seeding: Plate the chosen cell line (known to express both the POI and cIAP1) in 6-well or 12-well plates. Allow cells to adhere and grow to 70-80% confluency.

-

PROTAC Treatment: Prepare serial dilutions of the synthesized PROTAC in cell culture medium. A typical concentration range for initial screening is 1 nM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Remove the old medium from the cells and add the medium containing the PROTAC dilutions or vehicle. Incubate for a set period (e.g., 4, 8, 16, or 24 hours). The optimal time should be determined empirically.[20]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.[21][22]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[21]

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[20]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[19]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

-

Detection and Analysis:

-

Detect the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of remaining protein relative to the vehicle control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[21]

-

Conclusion and Future Outlook

This compound is a powerful and convenient tool for researchers entering the field of targeted protein degradation. By providing a validated cIAP1-recruiting moiety pre-functionalized with a versatile linker, it significantly streamlines the synthesis of novel SNIPERs and PROTACs. This allows research efforts to focus on the discovery and optimization of warhead ligands for new and challenging proteins of interest. As the TPD field continues to expand beyond oncology and into other therapeutic areas, the demand for well-characterized, modular building blocks like this conjugate will undoubtedly grow, accelerating the development of the next generation of chemical probes and therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. pharmaoffer.com [pharmaoffer.com]

- 14. benchchem.com [benchchem.com]

- 15. Antagonists induce a conformational change in cIAP1 that promotes autoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Role of cIAP1 in PROTAC and SNIPER Technologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple occupancy-driven inhibition to the complete removal of disease-causing proteins. At the heart of this strategy are heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These molecules act as bridges, connecting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to induce degradation. While E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are commonly exploited, Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has garnered significant attention due to its unique mechanistic properties and high expression in various cancers. This guide provides a deep dive into the multifaceted role of cIAP1 in both PROTAC and SNIPER technologies, exploring its mechanism of action, the distinct strategies for its recruitment, and the critical experimental workflows required to validate and characterize cIAP1-based degraders.

Introduction: The Paradigm Shift of Targeted Protein Degradation

Traditional pharmacology relies on small molecules that inhibit the function of a target protein by binding to its active site. While highly successful, this approach is limited to proteins with well-defined binding pockets and often requires continuous high-dose administration to maintain target occupancy. TPD offers a catalytic approach; a single degrader molecule can mediate the destruction of multiple target proteins, potentially leading to a more profound and durable pharmacological effect at lower doses.[1][2]

The core of TPD lies in co-opting the UPS. E3 ubiquitin ligases, a family of over 600 enzymes in humans, are the substrate recognition components of this system.[3][4][5] They specifically tag proteins with ubiquitin, marking them for destruction by the 26S proteasome. Heterobifunctional degraders are engineered molecules with three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker connecting the two.[6][] The formation of a productive POI-degrader-E3 ligase "ternary complex" is the critical event that initiates ubiquitination and subsequent degradation.[1][8][9]

cIAP1: An E3 Ligase at the Nexus of Apoptosis and Degradation

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a fascinating and multi-functional protein.[10] As a member of the IAP family, its canonical role is the regulation of apoptosis and inflammation, primarily through the NF-κB and MAPK signaling pathways.[11][12][13]

Structurally, cIAP1 contains three N-terminal Baculoviral IAP Repeat (BIR) domains, which mediate protein-protein interactions, and a C-terminal RING (Really Interesting New Gene) domain that confers its E3 ubiquitin ligase activity.[12][14] The endogenous protein Smac/DIABLO can bind to the BIR domains, antagonizing cIAP1's anti-apoptotic functions.[15][16] This natural interaction provided the blueprint for developing small-molecule "Smac mimetics" (e.g., LCL161, birinapant), which have become essential tools for recruiting cIAP1 in TPD.[13][15][16]

Crucially, the binding of Smac mimetics to cIAP1's BIR domains induces a conformational change that activates its RING E3 ligase function, leading to its own auto-ubiquitination and degradation.[6][13][17] This unique property is central to how both PROTACs and SNIPERs leverage this E3 ligase.

Mechanism of Action: cIAP1 in PROTAC Technology

In the context of PROTACs, cIAP1 is recruited to induce the degradation of a separate POI. A cIAP1-based PROTAC is a heterobifunctional molecule where one end binds the POI and the other end incorporates a cIAP1-binding moiety, typically a Smac mimetic derivative.

The mechanism unfolds as follows:

-

Ternary Complex Formation : The PROTAC molecule facilitates the proximity-induced formation of a POI-PROTAC-cIAP1 ternary complex.[1][8] The stability and conformation of this complex are critical determinants of degradation efficiency.

-

Ubiquitination : Within the complex, the activated RING domain of cIAP1 catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome and subsequently degraded into smaller peptides, while the PROTAC molecule is released to engage in another catalytic cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. yakhak.org [yakhak.org]

- 4. Applicability of KEAP1 E3 Ligase to the PROTAC Platform [kci.go.kr]

- 5. portlandpress.com [portlandpress.com]

- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]

- 11. Cytoplasmic and Nuclear Functions of cIAP1 | MDPI [mdpi.com]

- 12. gosset.ai [gosset.ai]

- 13. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Can Regulate E2F1 Transcription Factor-mediated Control of Cyclin Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design of small-molecule Smac mimetics as IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Smac mimetics as IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Discovery and Development of cIAP1-Recruiting Ligands

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical node in cellular signaling, governing apoptosis, innate immunity, and inflammation. Its function as an E3 ubiquitin ligase has made it a prime target for therapeutic intervention, particularly in oncology. The discovery of ligands that can recruit cIAP1 has paved the way for a new class of therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs), which hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the discovery and development of cIAP1-recruiting ligands, from understanding the fundamental biology of the target to advanced medicinal chemistry strategies and the design of next-generation protein degraders. We will explore the causality behind experimental choices, detail self-validating protocols, and ground the discussion in authoritative references to provide a field-proven resource for professionals in drug development.

The Target: Understanding cIAP1 Biology and Function

A robust drug discovery campaign begins with a deep understanding of the target. cIAP1 (also known as BIRC2) is a multifaceted protein whose activity is tightly regulated by its domain architecture.[1] Its role extends beyond simply inhibiting apoptosis; it is a central regulator of the NF-κB signaling pathway.[2]

Domain Architecture: The Keys to cIAP1 Function

cIAP1 is composed of several key domains that dictate its interactions and enzymatic activity.[3] Understanding this structure is paramount for rational ligand design.

-

Baculoviral IAP Repeat (BIR) Domains (BIR1, BIR2, BIR3): These are protein-protein interaction domains.[2] The BIR3 domain contains a deep hydrophobic pocket that recognizes a conserved tetrapeptide motif known as the IAP Binding Motif (IBM), most famously found at the N-terminus of the endogenous IAP antagonist SMAC/DIABLO (Ala-Val-Pro-Ile or AVPI).[4] This pocket is the primary target for the majority of cIAP1-recruiting ligands. The BIR1 domain is crucial for interacting with the signaling adaptor TRAF2, which helps localize cIAP1 to receptor signaling complexes.[2]

-

Ubiquitin-Associated (UBA) Domain: This domain allows cIAP1 to bind to ubiquitin chains, potentially influencing its localization or the recognition of ubiquitinated substrates.

-

Caspase Activation and Recruitment Domain (CARD): The CARD domain can inhibit caspases, though this function is less pronounced than in its well-known cousin, XIAP.[3][5]

-

Really Interesting New Gene (RING) Domain: This C-terminal domain confers E3 ubiquitin ligase activity.[6] The RING domain recruits a ubiquitin-charged E2 conjugating enzyme and catalyzes the transfer of ubiquitin to substrate proteins, or to cIAP1 itself (auto-ubiquitination).[2]

Caption: Domain architecture of cIAP1 and key interaction sites.

Mechanism of Action: A Dual Role in Survival and Degradation

In healthy cells, cIAP1 is part of signaling complexes, such as the TNF receptor complex, where it ubiquitinates proteins like RIPK1.[1] This ubiquitination acts as a scaffold, recruiting other proteins to activate the pro-survival NF-κB pathway and prevent cell death.[7]

The discovery of small molecule SMAC mimetics revealed a fascinating mechanism. When these ligands bind to the BIR3 domain of cIAP1, they induce a conformational change that mimics the binding of the endogenous SMAC protein.[4] This change stimulates the dimerization of the RING domain, leading to potent activation of cIAP1's E3 ligase activity.[4][7] This results in dramatic self-ubiquitination (auto-ubiquitination) and subsequent rapid degradation of cIAP1 by the proteasome.[8] This self-destruction is the foundational principle exploited in targeted protein degradation.

Ligand Discovery: From Mimicking Nature to Rational Design

The development of cIAP1 ligands has been a story of elegant medicinal chemistry, building upon the blueprint provided by the endogenous antagonist, SMAC.

SMAC Mimetics: The First Breakthrough

The initial and most successful strategy was to design small molecules that mimic the N-terminal AVPI tetrapeptide of SMAC.[4][9] This approach led to the development of potent peptidomimetic compounds that bind with high affinity to the BIR3 domain of cIAP1, cIAP2, and XIAP.

-

Monovalent Mimetics: These compounds feature a single AVPI-like motif. They are typically characterized by good oral bioavailability.[9]

-

Bivalent Mimetics: These molecules contain two SMAC-mimetic warheads connected by a linker, designed to mimic the dimeric nature of the SMAC protein.[4][8] This can lead to enhanced avidity and potency.

The success of this strategy is evidenced by the number of SMAC mimetics that have advanced into clinical trials.[4]

| Compound Name | Type | Target Binding Ki (nM) | Developer/Origin |

| GDC-0152 | Monovalent | cIAP1: 17, cIAP2: 43, XIAP: 28[4] | Genentech |

| AT-406 (Debio1143) | Monovalent | cIAP1: 1.9, cIAP2: 5.1, XIAP: 66.4[9] | Ascenta Therapeutics |

| LCL161 | Monovalent | Potent pan-IAP inhibitor (specific Ki not published)[9] | Novartis |

| Birinapant (TL32711) | Bivalent | cIAP1: < 1, XIAP: 45[4] | TetraLogic |

Bestatin-Based Ligands: An Alternative Scaffold

A distinct class of cIAP1 ligands emerged from the study of bestatin, an aminopeptidase inhibitor. It was discovered that bestatin-methyl ester (ME-BS) could selectively induce the degradation of cIAP1.[10][11] Mechanistic studies confirmed that ME-BS directly interacts with the cIAP1-BIR3 domain, promoting its auto-ubiquitination and degradation.[11][12] While generally less potent than the optimized SMAC mimetics, bestatin derivatives provided an alternative, non-peptidomimetic chemical scaffold and were instrumental in the early development of cIAP1-based PROTACs, termed SNIPERs.[10][13]

Fragment-Based Drug Discovery (FBDD)

More recently, FBDD has been employed to identify novel, non-peptidic fragments that bind to cIAP1.[14] This technique involves screening libraries of low-molecular-weight compounds ("fragments") that can be gradually built up into more potent leads using structure-based design, guided by techniques like X-ray crystallography and NMR.[14] FBDD offers a powerful path to discovering ligands with novel chemical matter and potentially improved drug-like properties.

Caption: Workflow for the discovery of cIAP1-recruiting ligands.

Characterization and Validation: A Multi-Tiered Assay Cascade

Identifying a binder is only the first step. A rigorous cascade of biochemical and cellular assays is required to validate a ligand's mechanism of action and therapeutic potential. This self-validating system ensures that observations at each stage are mechanistically consistent with the next.

Tier 1: Biochemical Assays (Confirming Direct Engagement)

The foundational question is: does the compound bind directly to the intended target? These cell-free assays are critical for establishing a direct interaction and determining binding affinity.

-

Fluorescence Polarization (FP) Assay: This is a workhorse technique for studying protein-ligand interactions in solution. A fluorescently labeled probe (e.g., a peptide derived from SMAC) is bound to the cIAP1-BIR3 domain. When excited with polarized light, the large complex tumbles slowly, and the emitted light remains highly polarized. An unlabeled test ligand competes with the probe for binding; as it displaces the probe, the smaller, free probe tumbles faster, leading to a decrease in polarization. This allows for the calculation of binding affinity (Ki or IC50).

-

X-Ray Crystallography: This is the gold standard for understanding how a ligand binds. Obtaining a high-resolution crystal structure of the ligand in complex with the cIAP1-BIR3 domain provides invaluable atomic-level detail of the key interactions.[15][16] This structural information is crucial for guiding structure-activity relationship (SAR) studies and optimizing ligand potency and selectivity.

Tier 2: Cellular Assays (Confirming Mechanism of Action)

Once direct binding is confirmed, the next step is to verify that the ligand elicits the expected biological response in a cellular context.

-

cIAP1 Degradation Assay (Western Blot): The hallmark of a functional cIAP1-recruiting ligand is its ability to induce rapid, proteasome-dependent auto-degradation of cIAP1.[4] This is the most direct and important cellular validation.

Protocol: Western Blot for cIAP1 Degradation

-

Cell Culture: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a dose-response of the test ligand (e.g., 0.1 nM to 10 µM) for a short duration (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against cIAP1 overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensity for cIAP1 relative to the loading control. A potent ligand will show a dose-dependent decrease in the cIAP1 protein signal.

-

-

Apoptosis and Cell Viability Assays: The degradation of cIAP1 sensitizes cancer cells to apoptosis.[6][17] This downstream functional consequence can be measured using several methods:

-

Caspase Cleavage: Western blotting for cleaved (activated) caspase-3, caspase-8, and cleaved PARP serves as a robust marker for apoptosis induction.[17]

-

Cell Viability: Assays like CellTiter-Glo® (measures ATP levels) or MTT/XTT assays can quantify the reduction in cell viability after compound treatment over a longer period (e.g., 72 hours).

-

Application in Targeted Protein Degradation: The Rise of cIAP1-Based PROTACs

The ability of cIAP1 ligands to induce self-destruction was a key insight. Researchers hypothesized that these ligands could be used to bring cIAP1 into proximity with other proteins, thereby marking them for degradation. This led to the development of cIAP1-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[10][18]

PROTAC Design Principles

A cIAP1-based PROTAC is a heterobifunctional molecule with three components:[11][19]

-

A warhead that binds to the protein of interest (POI).

-

A cIAP1-recruiting ligand (e.g., a SMAC mimetic or bestatin analog).

-

A linker that tethers the two ligands together.

The PROTAC acts as a bridge, forming a ternary complex between the POI and cIAP1.[18] This proximity allows cIAP1 to ubiquitinate the POI, tagging it for destruction by the proteasome.

Caption: Mechanism of action for a cIAP1-recruiting PROTAC.

Optimization and Validation

The development of an effective cIAP1-based PROTAC requires careful optimization of all three components.

-

Ligand Selection: High-affinity SMAC mimetics have largely replaced early bestatin-based designs due to their improved efficiency in promoting degradation.[18]

-

Linkerology: The length, composition, and attachment point of the linker are critical and often require empirical optimization. The linker is not just a passive spacer; it dictates the geometry of the ternary complex, which is essential for efficient ubiquitination.[10]

-

Validation: PROTAC efficacy is measured by its ability to selectively degrade the POI, again quantified by Western Blot. The key parameters are DC50 (concentration for 50% degradation) and Dmax (maximum degradation achievable). It is crucial to demonstrate that the degradation is dependent on the proteasome (by co-treating with a proteasome inhibitor like MG132) and on cIAP1 (e.g., by showing the degrader is ineffective in cIAP1 knockout cells).

Future Outlook

The field of cIAP1-recruiting ligands continues to evolve. While initial applications focused on oncology, the ability to induce degradation of specific proteins has vast potential across numerous disease areas. Key areas of future research include the development of ligands with improved selectivity between different IAP family members and the exploration of novel E3 ligases to expand the toolkit for targeted protein degradation.[17][20] The strategic recruitment of cIAP1 not only eliminates a target protein but can also simultaneously sensitize cells to apoptosis, offering a powerful dual-action therapeutic strategy.[20] This inherent synergy makes the continued development of cIAP1-based degraders a highly compelling frontier in modern drug discovery.

References

- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]

- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The human anti-apoptotic proteins cIAP1 and cIAP2 bind but do not inhibit caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cIAP1 - An apoptotic regulator with implications in drug resistant cancers | Antibody News: Novus Biologicals [novusbio.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aph-hsps.hu [aph-hsps.hu]

- 20. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]

An In-depth Technical Guide to the Structure-Activity Relationship of cIAP1 Ligand-Linker Conjugates

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing cIAP1 ligand-linker conjugates, a cornerstone of modern targeted protein degradation (TPD). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to empower the rational design of potent and selective protein degraders. We will dissect the nuanced interplay between the cIAP1 ligand, the chemical linker, and the target protein ligand, offering a detailed roadmap from conceptual design to experimental validation.

Introduction: Harnessing cIAP1 for Targeted Protein Degradation

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a multifaceted E3 ubiquitin ligase belonging to the inhibitor of apoptosis (IAP) protein family.[1][2] Beyond its canonical role in regulating apoptosis, cIAP1 is a critical node in inflammatory signaling, particularly the NF-κB pathway, and cell proliferation.[3][4][5] Its E3 ligase activity, conferred by a C-terminal RING domain, makes it an attractive target for recruitment by Proteolysis Targeting Chimeras (PROTACs).[6][7]

PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them.[7][8] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's ubiquitin-proteasome system to trigger the ubiquitination and subsequent degradation of the target protein.[7] cIAP1-based PROTACs, often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), have emerged as a powerful modality for eliminating disease-causing proteins.[9][10] The efficacy of these conjugates is not merely the sum of their parts but is dictated by a complex structure-activity relationship, with the linker playing a pivotal role in orchestrating a productive ternary complex.[][12]

The Architecture of cIAP1-Based Degraders: A Tripartite Analysis

The design of a successful cIAP1-based degrader hinges on the meticulous optimization of its three key components: the cIAP1-recruiting ligand, the linker, and the warhead that binds the protein of interest.

cIAP1 Ligands: The Anchor for the E3 Ligase

The recruitment of cIAP1 is typically achieved through small molecules that mimic the endogenous IAP antagonist Smac/DIABLO, binding to the Baculoviral IAP Repeat (BIR) domains of cIAP1.[13] Another prominent class of cIAP1 ligands is derived from bestatin, an aminopeptidase inhibitor.[8][9]

-

Smac Mimetics: These compounds are designed to bind to the BIR3 domain of cIAP1, which induces a conformational change that activates the RING domain's E3 ligase activity.[13]

-

Bestatin Derivatives: Methyl bestatin (MeBS) and its analogues have been shown to selectively interact with the cIAP1-BIR3 domain, promoting cIAP1's auto-ubiquitination and degradation, a mechanism that can be repurposed to degrade a neo-substrate.[5][9]

The choice of the cIAP1 ligand and, crucially, the point of linker attachment are foundational decisions in the design process. The exit vector for the linker must be positioned in a solvent-exposed region of the ligand when bound to cIAP1 to avoid disrupting the key binding interactions.[7]

The Linker: More Than a Simple Tether

The linker is arguably the most critical and least predictable component in PROTAC design. It is not an inert spacer but an active contributor that profoundly influences the physicochemical properties and biological activity of the conjugate.[5][] The linker's length, composition, and attachment points dictate the geometry and stability of the ternary complex (POI-PROTAC-cIAP1), which is the essential intermediate for ubiquitination.[14][15]

Key Linker Parameters and Their Impact on Activity:

| Parameter | Influence on PROTAC Activity | Rationale and Causality |

| Length | Directly impacts ternary complex formation and degradation efficiency. An optimal length is required; too short can lead to steric clash, while too long may fail to induce productive proximity.[5][16] | The linker must span the distance between the ligand binding sites on the target protein and cIAP1, allowing for favorable protein-protein interactions within the ternary complex. The optimal length is target-dependent.[][16] |

| Composition | Affects solubility, cell permeability, and ternary complex stability. Common linker types include polyethylene glycol (PEG) and alkyl chains.[8][9] | PEG linkers enhance hydrophilicity and solubility, while alkyl chains are more hydrophobic and can improve cell penetration. The choice of linker composition must balance these properties to achieve good bioavailability and cellular activity.[12] |

| Flexibility/Rigidity | Modulates the conformational freedom of the PROTAC. Flexible linkers (e.g., PEG, alkyl chains) may allow for more adaptable binding, while rigid linkers (e.g., containing alkynes or phenyl groups) can pre-organize the molecule for optimal binding, reducing the entropic penalty.[8][12] | A well-designed linker can act as a "conformational funnel," guiding the formation of a low-energy, ubiquitination-competent ternary complex.[] |

| Attachment Points | The connection points on both the cIAP1 ligand and the target warhead are critical. Incorrect placement can abrogate binding to one or both proteins.[7][12] | The linker must be attached to solvent-exposed regions of the ligands to avoid interfering with the key interactions required for protein binding.[7] |

A study on α-synuclein degraders demonstrated that cIAP1-recruiting PROTACs with PEG-based linkers were effective, with compound 5 showing the highest degradation at a DC₅₀ of 5.049 μM.[9] This highlights that even with the same cIAP1 ligand and target warhead, variations in the linker can lead to significant differences in degradation potency.[9]

Mechanism of Action: From Ternary Complex to Degradation

The catalytic cycle of a cIAP1-based PROTAC involves a series of orchestrated molecular events.

Ternary Complex Formation

The cornerstone of PROTAC action is the formation of a stable and productive ternary complex.[14][17] The stability of this complex is influenced by both the binary binding affinities of the PROTAC for its respective proteins and the protein-protein interactions that are newly formed within the complex. This latter contribution is known as cooperativity. A high degree of positive cooperativity, where the binding of one protein enhances the affinity for the other, is a hallmark of an efficient degrader.

Ubiquitination and Proteasomal Degradation

Once the ternary complex is formed, cIAP1, acting as the recruited E3 ligase, facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine residues on the surface of the target protein. A key finding is that cIAP1-based degraders induce the formation of branched K48/K63 and K11/K48 ubiquitin chains, a process dependent on the K63-specific E2 enzyme UBE2N.[2][18] This highly complex ubiquitin architecture serves as a potent signal for recognition by the 26S proteasome, which then unfolds and degrades the polyubiquitinated target protein.[19] The PROTAC molecule is then released to engage another target protein, enabling its catalytic action.

Caption: Mechanism of cIAP1-based PROTACs.

Experimental Evaluation Workflow

A rigorous and systematic experimental workflow is essential to validate the mechanism of action and elucidate the SAR of novel cIAP1-based degraders.

Caption: Experimental workflow for cIAP1 PROTAC evaluation.

Detailed Experimental Protocols

Protocol 1: Ternary Complex Formation - Isothermal Titration Calorimetry (ITC)

This protocol provides a method to quantitatively assess the formation and cooperativity of the ternary complex.[14][17]

-

Preparation:

-

Express and purify the target protein (POI) and the cIAP1 BIR3 domain.

-

Prepare all components (proteins, PROTAC) in the same dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Accurately determine the concentrations of all components.

-

-

Binary Titrations:

-

To determine the binding affinity of the PROTAC to each protein individually, perform two separate titrations:

-

Titrate the PROTAC (in syringe, ~10-20x final cell concentration) into the POI (in cell).

-

Titrate the PROTAC into the cIAP1 BIR3 domain.

-

-

-

Ternary Complex Titration:

-

To measure cooperativity, pre-saturate one protein with the PROTAC and titrate the second protein. For example:

-

In the cell: cIAP1 BIR3 domain.

-

In the syringe: POI pre-incubated with a slight molar excess of the PROTAC.

-

-

-

Data Analysis:

-

Fit the binding isotherms from the binary titrations to a one-site binding model to obtain the dissociation constants (Kd).

-

Fit the ternary titration data to determine the affinity of the second protein for the pre-formed binary complex.

-

Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd. An α > 1 indicates positive cooperativity.

-

Protocol 2: Cellular Protein Degradation - Western Blot Analysis

This protocol is a standard method to visualize and semi-quantify the degradation of the target protein in cells.[1]

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

-

-

SDS-PAGE and Immunoblotting:

-

Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Denature the samples by boiling at 95-100°C for 5-10 minutes.[1]

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Protocol 3: Global Proteomic Analysis of Degradation - Mass Spectrometry

This protocol provides an unbiased, quantitative assessment of protein degradation across the proteome, confirming on-target activity and identifying potential off-targets.[3]

-

Sample Preparation:

-

Treat cells with the PROTAC at a fixed concentration (e.g., 3x DC₅₀) and a vehicle control for a defined period (e.g., 6 hours for direct targets).

-

Harvest cells, lyse, and quantify total protein as described in the Western blot protocol.

-

-

Protein Digestion and Labeling:

-

Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

-

Digest proteins into peptides using trypsin overnight.

-

For relative quantification, label the peptide digests from each condition (e.g., control vs. treated) with tandem mass tags (TMT).[3]

-

-

LC-MS/MS Analysis:

-

Combine the labeled peptide samples.

-

To reduce sample complexity, fractionate the pooled peptides using high-pH reversed-phase chromatography.

-

Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[3]

-

-

Data Analysis:

-

Search the raw MS/MS data against a protein database to identify peptides and proteins.

-

Quantify the relative protein abundance based on the TMT reporter ion intensities.

-

Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated sample compared to the control.

-

Conclusion and Future Perspectives

The development of cIAP1-based degraders is a dynamic and promising field in drug discovery. The structure-activity relationship of these conjugates is a complex puzzle where the cIAP1 ligand, target warhead, and especially the linker must be synergistically optimized. This guide has outlined the core principles governing this relationship and provided a robust experimental framework for the rational design and validation of novel cIAP1-recruiting PROTACs.

Future advancements will likely focus on expanding the repertoire of cIAP1 ligands, developing more predictive computational models for linker design, and further elucidating the cellular factors that govern PROTAC efficacy. A deeper understanding of the "linkerology" will undoubtedly accelerate the translation of these powerful molecules from research tools into transformative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Essential Role of Linkers in PROTACs [axispharm.com]

- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 14. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates 15 Hydrochloride for Cancer Research

This guide provides a comprehensive technical overview of cIAP1 Ligand-Linker Conjugate 15 hydrochloride, a critical chemical tool for the development of targeted protein degraders in oncology. We will delve into the foundational biology of its target, Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), the rationale for its use in constructing bifunctional degraders, and detailed, field-proven protocols for its application in cancer research.

The Central Role of cIAP1 in Cancer Survival Signaling

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a multifaceted signaling regulator belonging to the Inhibitor of Apoptosis (IAP) protein family.[1][2] Initially identified for their ability to inhibit programmed cell death, it is now clear that the oncogenic role of cIAP1 extends far beyond simple apoptosis suppression. Overexpressed in a variety of human cancers, cIAP1 functions as a pivotal node that integrates survival, proliferation, and inflammatory signals, making it a high-value target for therapeutic intervention.[3][4][5]

At its core, cIAP1 is a RING-domain E3 ubiquitin ligase.[2][6] This enzymatic function allows it to tag substrate proteins with ubiquitin, leading to diverse downstream consequences. The primary mechanism by which cIAP1 promotes cancer cell survival involves the regulation of the Tumor Necrosis Factor (TNFα) signaling pathway.[5] In unstimulated cells, cIAP1 maintains the ubiquitination of Receptor-Interacting Protein 1 (RIP1), which fosters the assembly of a pro-survival signaling complex that activates the canonical NF-κB pathway.[5][7][8] However, upon antagonism of cIAP1, RIP1 is deubiquitinated, enabling it to form a death-inducing complex with FADD and Caspase-8, triggering apoptosis.[7]

Furthermore, cIAP1 is a critical negative regulator of the non-canonical NF-κB pathway by mediating the degradation of NF-κB-inducing kinase (NIK).[2] This intricate control over life-and-death signaling pathways solidifies cIAP1's status as a master regulator of cancer cell fate.

Targeting cIAP1: From Antagonism to Induced Degradation

The initial therapeutic strategy against IAPs involved developing small molecules that mimic the endogenous IAP antagonist, SMAC/DIABLO.[1] These "SMAC mimetics" bind to the BIR domains of cIAP proteins, triggering a conformational change that activates their E3 ligase function, leading to their own auto-ubiquitination and subsequent proteasomal degradation.[9][10] This degradation event liberates signaling pathways that drive apoptosis and can also activate anti-tumor immunity.[9][11][12]

Building on this principle, the field of Targeted Protein Degradation (TPD) offers a more versatile approach. TPD utilizes heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), to co-opt the cell's ubiquitin-proteasome system to eliminate a specific protein of interest (POI).[13][14]

A cIAP1-based degrader is composed of three parts: a ligand that binds to the POI (the "warhead"), a ligand that binds to cIAP1 (the "anchor"), and a chemical linker that connects them.[15] By simultaneously binding both the POI and cIAP1, the degrader forms a ternary complex, bringing the E3 ligase into close proximity with the target. This induced proximity allows cIAP1 to ubiquitinate the POI, marking it for destruction by the proteasome. cIAP1 Ligand-Linker Conjugate 15 hydrochloride serves as a pre-fabricated "anchor-linker" module, streamlining the development of novel degraders.[16][17]

Technical Profile: cIAP1 Ligand-Linker Conjugate 15 Hydrochloride

This conjugate is a chemical intermediate designed for the efficient synthesis of cIAP1-based degraders. It comprises a high-affinity IAP ligand covalently attached to a flexible linker, with a reactive terminus for conjugation to a warhead molecule.

| Property | Value | Source |

| Product Name | cIAP1 Ligand-Linker Conjugates 15 hydrochloride | [18] |

| CAS Number | 1225383-36-7 | [18] |

| Molecular Formula | C₃₇H₄₈ClN₃O₈ | [18] |

| Molecular Weight | 698.25 | [18] |

| Target | cIAP1 E3 Ubiquitin Ligase | [16][17] |

-

The IAP Ligand (Anchor): This component is a SMAC mimetic designed to bind with high affinity to the BIR3 domain of cIAP1. This specific interaction is the crucial first step that recruits the E3 ligase machinery.

-

The Linker: The conjugate incorporates a flexible polyethylene glycol (PEG)-based linker. The choice of linker is non-trivial; its length, flexibility, and composition critically influence the stability and geometry of the ternary complex, ultimately dictating the efficiency and selectivity of degradation.[13][14] PEG linkers are often employed to improve the aqueous solubility and cell permeability of the final degrader molecule.[13][19]

-

The Hydrochloride Salt: The compound is supplied as a hydrochloride salt to enhance its stability and solubility in aqueous buffers, facilitating its use in subsequent chemical reactions and biological assays.

Application & Experimental Workflows

The primary application of this conjugate is to serve as a foundational building block for creating a novel protein degrader. The overall workflow involves synthesizing the final degrader, followed by rigorous in vitro and in vivo validation.

Workflow: Synthesis of a Functional Degrader

The process begins with the chemical conjugation of a "warhead"—a molecule that binds to your protein of interest—to the reactive end of the linker on the cIAP1 Ligand-Linker Conjugate 15. This requires a warhead with a compatible functional group for covalent linkage.

In Vitro Characterization Protocols

Protocol 1: Western Blotting for Target Protein Degradation

-

Causality: This is the most direct method to validate the primary function of your synthesized degrader: the elimination of the target protein. A time- and dose-dependent reduction in the target protein level is the hallmark of a successful degrader. Observing cIAP1 degradation serves as a positive control for target engagement by the "anchor" portion of your molecule.[20]

-

Methodology:

-

Cell Seeding: Plate your cancer cell line of interest and allow cells to reach 70-80% confluency.

-

Treatment: Treat cells with a dose range of your synthesized degrader (e.g., 1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against your POI, cIAP1, and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect bands using an ECL substrate and an imaging system.[20]

-

Protocol 2: Cell Viability Assays

-

Causality: If the target protein is essential for cancer cell survival or proliferation, its degradation should lead to a decrease in cell viability. This assay connects the molecular degradation event to a functional cellular outcome.

-

Methodology (ATP-based Luminescence Assay):

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Add a serial dilution of your degrader to the wells. Include vehicle control and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plate for a period relevant to the cell doubling time and degradation kinetics (e.g., 72 hours).

-

Assay: Equilibrate the plate to room temperature. Add a commercial ATP-based reagent (which lyses cells and provides luciferase/luciferin) to each well.

-

Measurement: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ATP, which reflects the number of metabolically active (viable) cells.[21][22]

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

-

Causality: The formation of the POI-Degrader-cIAP1 ternary complex is the mechanistic prerequisite for degradation. Co-IP provides direct evidence of this induced protein-protein interaction.

-

Methodology:

-

Cell Treatment: Treat a large-format dish of cells with an effective concentration of your degrader for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Include a vehicle control.

-

Lysis: Lyse the cells using a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.[23]

-

Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Discard the beads.[23]

-

Immunoprecipitation: Add an antibody against your POI (the "bait") to the lysate and incubate overnight at 4°C. As a negative control, use an isotype-matched IgG antibody.[24]

-

Complex Capture: Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours.

-

Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.[25][26]

-

Elution: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluates by Western blotting, probing for both the POI (to confirm successful pulldown) and cIAP1 (to detect the co-precipitated interaction partner). A band for cIAP1 should only appear in the degrader-treated sample where the POI was pulled down, not in the vehicle or IgG controls.

-

In Vivo Efficacy Assessment

Protocol 4: Xenograft Tumor Models

-

Causality: An in vivo model is essential to evaluate the therapeutic potential of the degrader in a complex biological system, assessing its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.[27]

-

Methodology (Cell Line-Derived Xenograft - CDX):

-

Cell Implantation: Subcutaneously implant a suspension of your chosen cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).[28]

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, degrader at various doses). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a pre-determined schedule.

-

Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times per week.[28]

-

Endpoint: Continue treatment until tumors in the control group reach a pre-defined endpoint. Euthanize the animals, and excise, weigh, and photograph the tumors.

-

Pharmacodynamic Analysis: A satellite group of mice can be used for pharmacodynamic studies. Tumors are collected at various time points post-treatment and analyzed by Western blot or immunohistochemistry to confirm target protein degradation in vivo.

-

Data Interpretation and Expected Outcomes

Effective development of a cIAP1-based degrader requires rigorous quantitative analysis. The following table summarizes key metrics and their significance.

| Parameter | Assay | Typical Range | Interpretation |

| DC₅₀ (Degradation) | Western Blot | < 100 nM | The concentration of the degrader required to reduce the target protein level by 50%. Lower values indicate higher potency. |

| Dₘₐₓ (Degradation) | Western Blot | > 90% | The maximum percentage of target protein degradation achieved. Higher values indicate greater efficacy. |

| IC₅₀ (Viability) | Cell Viability Assay | Varies by target | The concentration of the degrader that inhibits cell viability by 50%. A potent degrader of an essential protein should have a low IC₅₀. |

| TGI (Tumor Growth) | Xenograft Model | > 60% | Tumor Growth Inhibition (%). A high TGI value indicates significant anti-tumor activity in vivo. |

Conclusion